molecular formula C17H18N2O6 B5640290 N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide CAS No. 5756-19-4

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B5640290
CAS No.: 5756-19-4
M. Wt: 346.3 g/mol
InChI Key: ARLKXDGJYGSTKE-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two methoxy groups attached to the phenyl ring, an ethoxy group, and a nitro group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide typically involves multiple steps. One common method includes the nitration of 4-ethoxybenzamide followed by the introduction of the 2,5-dimethoxyphenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and subsequent reactions under controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and precise control of reaction parameters is crucial to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of N-(2,5-dimethoxyphenyl)-4-ethoxy-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide is used as a precursor in the synthesis of more complex organic molecules

Biology and Medicine: This compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and therapeutic research.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and ethoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes.

Comparison with Similar Compounds

  • N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
  • N-(2,5-dimethoxyphenyl)-4-nitrobenzamide

Uniqueness: N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide is unique due to the presence of both the ethoxy and nitro groups on the benzamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The presence of the methoxy groups further enhances its reactivity and potential for forming various derivatives.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-4-25-16-7-5-11(9-14(16)19(21)22)17(20)18-13-10-12(23-2)6-8-15(13)24-3/h5-10H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLKXDGJYGSTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973134
Record name N-(2,5-Dimethoxyphenyl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5756-19-4
Record name N-(2,5-Dimethoxyphenyl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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